REACTION_CXSMILES
|
Cl[C:2]1[CH:11]=[C:10]([O:12][CH2:13][CH3:14])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.[NH2:15][CH2:16][CH2:17][CH2:18][NH2:19]>>[NH2:15][CH2:16][CH2:17][CH2:18][NH:19][C:2]1[CH:11]=[C:10]([O:12][CH2:13][CH3:14])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1
|
Name
|
|
Quantity
|
323 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC2=CC=CC=C2C(=C1)OCC
|
Name
|
|
Quantity
|
3.9 mL
|
Type
|
reactant
|
Smiles
|
NCCCN
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred under argon at 60° C. for 48 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Excess diamine was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to leave a cream residue which
|
Type
|
CUSTOM
|
Details
|
was purified by flash chromatography on silica gel eluting with 6% (9:1 MeOH/NH3) in DCM
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
NCCCNC1=NC2=CC=CC=C2C(=C1)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 294 mg | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 76.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |